2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C13H15F3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone typically involves the reaction of 4-isobutoxy-3-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone
- 2,2,2-Trifluoro-1-(4-fluoro-2-isobutoxy-3-methylphenyl)ethanone
- 2,2,2-Trifluoro-1-(3-fluoro-2-isobutoxy-4-methylphenyl)ethanone
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-1-(4-isobutoxy-3-methylphenyl)ethanone is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased stability or enhanced interaction with biological targets .
Properties
Molecular Formula |
C13H15F3O2 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-methyl-4-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C13H15F3O2/c1-8(2)7-18-11-5-4-10(6-9(11)3)12(17)13(14,15)16/h4-6,8H,7H2,1-3H3 |
InChI Key |
VWQUXKDCGADIJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OCC(C)C |
Origin of Product |
United States |
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